

Toxicological Profile and Safety Assessment of 2,5-Dimethylfuran-3-thiol (FEMA 3451)

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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

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Abstract

2,5-Dimethylfuran-3-thiol (DMFT) is a key flavoring substance, prized for its characteristic meaty and roasted aroma profile.^[1] As a member of the furan derivative family, its safety evaluation is of considerable interest, particularly given the toxicological concerns associated with the parent furan ring. This guide provides a comprehensive analysis of the available toxicological data for DMFT and related furan compounds. We will delve into its metabolic fate, potential for genotoxicity and cytotoxicity, and the authoritative framework used for its safety assessment. By synthesizing data from regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and peer-reviewed studies, this document offers a detailed perspective on the causality behind experimental choices and the rationale for its continued use as a flavoring agent.

Introduction to 2,5-Dimethylfuran-3-thiol (DMFT)

2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a sulfur-containing heterocyclic compound that contributes significantly to the flavor profiles of cooked meats, coffee, and other thermally processed foods.^{[2][3]} Its potent sensory properties allow for its use at very low concentrations in food products.^[1] The Flavor and Extract Manufacturers Association (FEMA) has designated it as GRAS (Generally Recognized as Safe) under the number 3451.^{[2][4]}

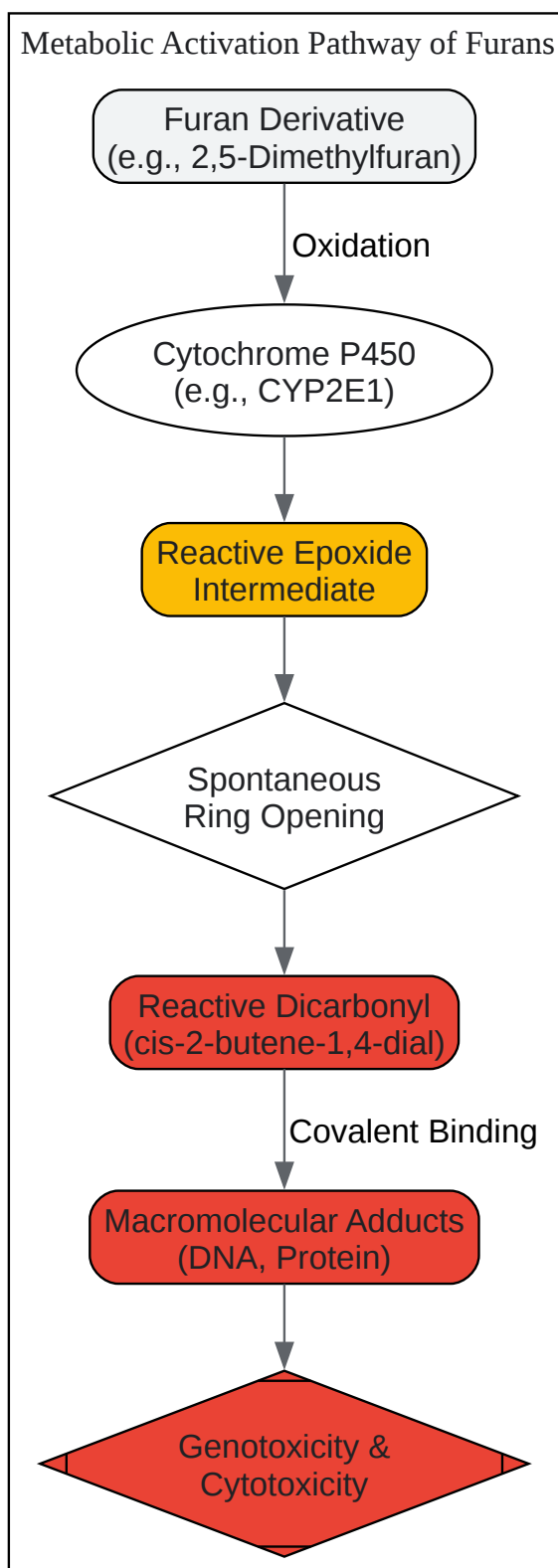
Chemical and Physical Properties:

Property	Value	Source
Molecular Formula	C ₆ H ₈ OS	[2]
Molecular Weight	128.19 g/mol	[2]
Appearance	Clear yellow-orange liquid	[1][2]
Odor Profile	Meaty, Roasted Chicken	[1]
Boiling Point	175-177 °C @ 760 mm Hg	[2][5]
Flash Point	53.89 °C	[5]
Solubility	Insoluble in water; soluble in oils and organic solvents	[2]

Metabolic Pathways and Mechanistic Toxicity of Furan Derivatives

The primary toxicological concern for furan-containing compounds stems from the metabolic activation of the furan ring. Furan itself is a known carcinogen that undergoes cytochrome P450-mediated epoxidation to form a reactive epoxide. This intermediate can then rearrange to form cis-2-butene-1,4-dial, a highly reactive α,β -unsaturated dicarbonyl species that can form adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity.[6][7]

This metabolic activation pathway is the central hypothesis for the toxicity observed in some furan derivatives. The substitution pattern on the furan ring can significantly influence the rate and course of this bioactivation. For DMFT, the presence of methyl groups at the 2 and 5 positions is a critical factor in its toxicological evaluation.



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Caption: Proposed metabolic pathway for furan-induced toxicity.

Toxicological Data Review

The safety assessment of DMFT relies on data from the compound itself, as well as read-across from structurally related molecules, particularly the parent compound, 2,5-dimethylfuran (DMF).

Genotoxicity

There is a notable concern regarding the potential genotoxicity of furan derivatives.^[6] However, the data presents a complex picture.

- **Ames Test (Bacterial Reverse Mutation Assay):** A safety data sheet for the parent compound, 2,5-dimethylfuran, indicates a negative result in the Ames test. This suggests the compound is not mutagenic to the bacterial strains tested, with or without metabolic activation.
- **In Vitro Micronucleus Assay:** In contrast, studies on 2,5-dimethylfuran (without the thiol group) demonstrated genotoxic potential in mammalian cells. Exposure of murine bone marrow cells to DMF (0.1 mM for 1 hour) led to a significant increase in micronuclei frequency, indicating that DMF may cause chromosomal damage in hematopoietic cells.^[8]
- **Comet Assay (Single Cell Gel Electrophoresis):** Research using V79 cells (Chinese hamster lung fibroblasts) showed that 2,5-dimethylfuran induces DNA damage in a concentration-dependent manner.^[3] Interestingly, this damage occurred irrespective of the co-expression of human metabolic enzymes CYP2E1 and SULT1A1, suggesting a potential for direct activity or activation via endogenous enzymes present in the V79 cells.^[3]

Summary of Genotoxicity Data for 2,5-Dimethylfuran:

Assay	System	Finding	Implication	Source
Ames Test	S. typhimurium	Negative	Not mutagenic in this bacterial system.	
Micronucleus Assay	Murine Bone Marrow Cells (in vitro)	Positive	Potential for chromosomal damage.	
Comet Assay	V79 Cells (in vitro)	Positive	Induces DNA strand breaks.	

The JECFA has noted a general paucity of in vivo genotoxicity data for this class of flavoring agents, which is a critical gap in fully allaying concerns about potential carcinogenicity.[6]

Cytotoxicity

The cytotoxicity of furan derivatives has been linked to their efficiency in forming protein adducts following metabolic activation. A comparative study found that 2,5-dimethylfuran exhibited lower cytotoxicity to primary hepatocytes than furan and 2-methylfuran.[7] This reduced toxicity correlated directly with a lower protein adduction efficiency (0.37 molecules per 10,000) compared to the other furans.[7] This suggests that the methyl groups at the 2 and 5 positions may sterically hinder the metabolic activation or subsequent adduction, providing a mechanistic basis for reduced toxicity.

Acute and Sub-chronic Toxicity

- Acute Toxicity: DMFT is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (Acute Toxicity 4).[2] It is also designated as a flammable liquid.[2]
- No-Observed-Effect-Level (NOEL): A NOEL of 5.00 mg/kg of body weight per day has been reported for 2,5-dimethyl-3-furan thiol.[5] This value is crucial for establishing an acceptable daily intake and conducting a comprehensive risk assessment.

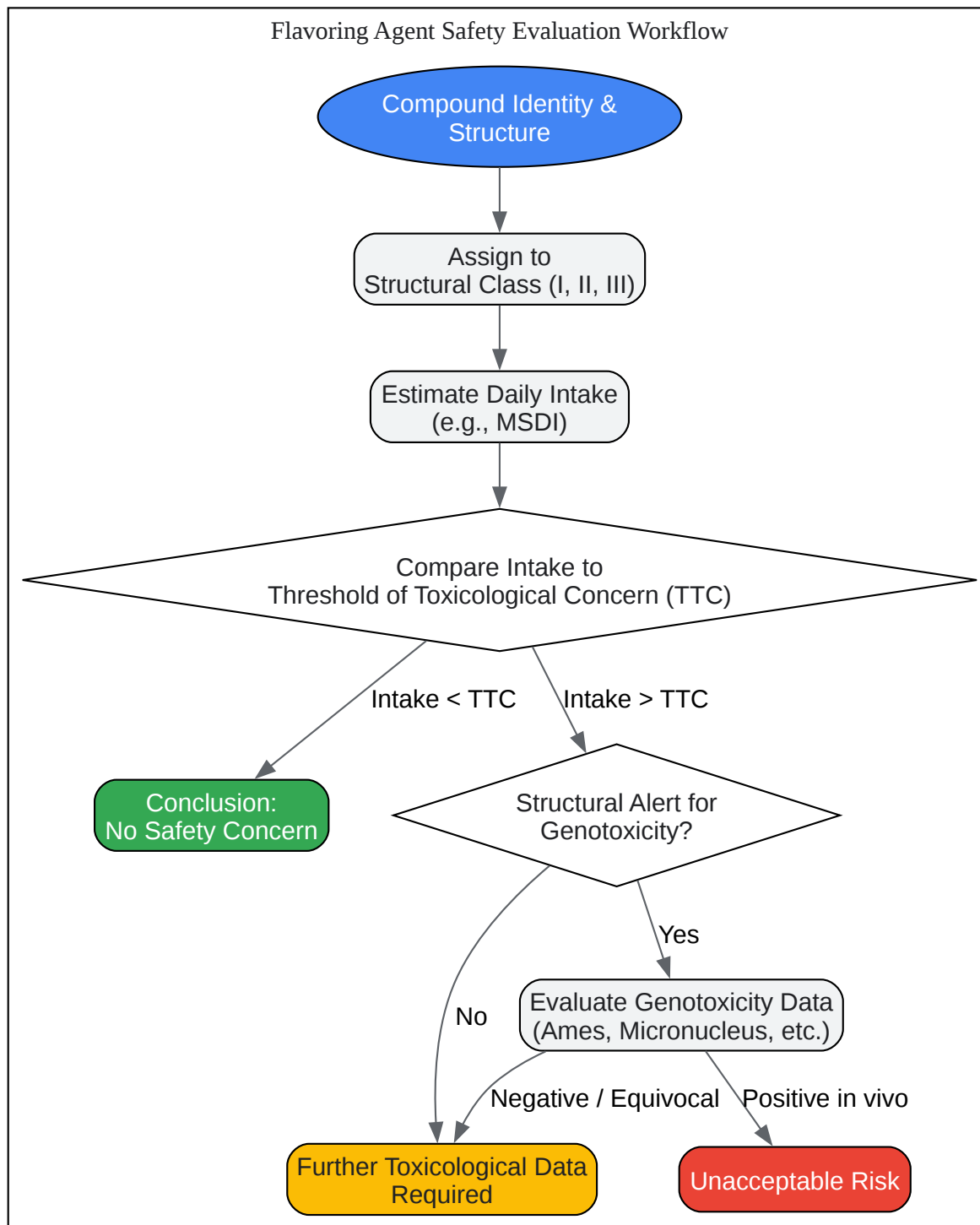
Safety Evaluation and Regulatory Status

The safety of flavoring substances like DMFT is evaluated by international bodies using a structured, hierarchical approach. The JECFA's "Procedure for the Safety Evaluation of Flavouring Agents" is a cornerstone of this process.

Causality in the Evaluation Process: The decision-making is not based on a single data point but on a weight-of-evidence approach. This includes:

- **Structural Class:** DMFT is placed in a structural class based on its chemical features, which helps predict its metabolic fate.
- **Intake Estimation:** Conservative estimates of human consumption are calculated (e.g., Maximised Survey-derived Daily Intakes, or MSDI).
- **Toxicological Thresholds:** The estimated intake is compared against a "Threshold of Toxicological Concern" (TTC) for its structural class. If intake is below this threshold, the risk is considered negligible, provided there are no structural alerts for genotoxicity.

For DMFT, JECFA's evaluation in 2008 concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."^[2] This conclusion is predicated on the very low levels of consumer exposure from its use in food, which are well below the established NOEL.^[5]



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Caption: JECFA's hierarchical workflow for safety assessment.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate toxicological data must be robust and self-validating. Below are detailed methodologies for two critical genotoxicity assays relevant to the evaluation of furan derivatives.

In Vitro Micronucleus Assay Protocol

This assay detects chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.

Principle: This protocol is adapted from methodologies used for evaluating potential genotoxins like 2,5-dimethylfuran.[8] The use of a cell line capable of division is essential, as the damage is visualized in daughter cells following mitosis.

Step-by-Step Methodology:

- Cell Culture:
 - Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells or primary hematopoietic progenitors) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
- Exposure:
 - Seed cells into culture plates at a density that allows for at least 1.5 cell divisions during the experiment.
 - Prepare a concentration range of **2,5-Dimethylfuran-3-thiol** in culture medium. A solvent control (e.g., DMSO) and a positive control (e.g., Mitomycin C) must be run in parallel.
 - Expose cells to the test article for a short duration (e.g., 3-4 hours) in the presence and absence of an exogenous metabolic activation system (e.g., rat liver S9 fraction).
- Recovery and Cytokinesis Block:
 - After exposure, wash the cells and resuspend them in fresh medium.

- Add Cytochalasin B (a cytokinesis inhibitor) to the medium to block cell division after nuclear division, resulting in binucleated cells. This is a self-validating step, as it ensures only cells that have divided once are scored.
- Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
- Harvesting and Slide Preparation:
 - Harvest cells by centrifugation.
 - Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
 - Fix the cells using a freshly prepared methanol:acetic acid (3:1) solution.
 - Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
- Staining and Scoring:
 - Stain the slides with a DNA-specific stain (e.g., Giemsa or Acridine Orange).
 - Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
 - A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive result occurs when the test substance causes a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

Step-by-Step Methodology:

- Strain Preparation:

- Prepare overnight cultures of the required *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.
- Metabolic Activation:
 - Prepare the S9 mix if metabolic activation is being tested. The S9 fraction (from induced rat livers) contains the necessary P450 enzymes. This mix must contain the cofactor NADPH.
- Plate Incorporation Assay:
 - To a sterile test tube, add:
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the test article solution (at various concentrations) or control (solvent, positive controls like sodium azide or 2-aminoanthracene).
 - 0.5 mL of S9 mix or phosphate buffer (for non-activation plates).
 - Incubate this mixture for 20-30 minutes at 37°C.
- Plating:
 - Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube.
 - Vortex gently and pour the entire contents onto a minimal glucose agar plate.
 - The trace histidine is a self-validating control; its absence would prevent any growth, even revertant colonies.
- Incubation and Scoring:
 - Incubate the plates in the dark at 37°C for 48-72 hours.
 - Count the number of revertant colonies on each plate.

- A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

Conclusion and Future Directions

The toxicological evaluation of **2,5-Dimethylfuran-3-thiol** reveals a compound with a complex profile. While in vitro mammalian cell assays on its parent furan suggest a potential for genotoxicity, this concern is mitigated by its intended use as a flavoring agent. The authoritative safety assessment by JECFA, which concluded "no safety concern," is based on the principle that the dose makes the poison. The extremely low levels of human exposure from food consumption fall well below any established toxicological thresholds, including the NOEL.

However, the field would benefit from further research to address remaining data gaps. Specifically, in vivo genotoxicity studies on DMFT itself would provide a more definitive answer to the concerns raised by in vitro assays. Continued investigation into the metabolic pathways of substituted furans will also enhance the accuracy of future risk assessments for this important class of flavoring compounds.

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- To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of 2,5-Dimethylfuran-3-thiol (FEMA 3451)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359916#toxicological-data-and-safety-evaluation-of-2-5-dimethylfuran-3-thiol]

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